molecular formula C18H27N3O2 B267468 N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Cat. No. B267468
M. Wt: 317.4 g/mol
InChI Key: LTTHTUSPBKBHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide, also known as Boc-C6-NH-Bzl, is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder with a molecular weight of 365.49 g/mol. Boc-C6-NH-Bzl is a derivative of benzamide and is commonly used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel has been widely used in scientific research for its various applications. It is commonly used in the synthesis of peptides and other organic compounds. It is also used as a protecting group in peptide synthesis. N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel is a useful reagent for the preparation of amide derivatives, which are important intermediates in the synthesis of many biologically active compounds. Additionally, N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel is used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel is a derivative of benzamide and is commonly used as a protecting group in peptide synthesis. It works by temporarily blocking the amino group of an amino acid residue, which allows for the selective reaction of other functional groups. N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel is also used in the preparation of amide derivatives, which are important intermediates in the synthesis of many biologically active compounds.
Biochemical and physiological effects:
N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel does not have any known biochemical or physiological effects. It is commonly used as a reagent in scientific research and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel has several advantages for lab experiments. It is a useful reagent for the preparation of amide derivatives, which are important intermediates in the synthesis of many biologically active compounds. It is also commonly used as a protecting group in peptide synthesis. However, N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel has some limitations. It is not suitable for use in acidic conditions as it can be easily hydrolyzed. Additionally, it is not compatible with certain reagents and conditions.

Future Directions

There are several future directions for the use of N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel in scientific research. One potential application is in the synthesis of new biologically active compounds. N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel can be used as a reagent in the preparation of amide derivatives, which can then be used to synthesize new compounds with potential therapeutic applications. Additionally, N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel can be used in the study of the structure and function of proteins and enzymes. Further research is needed to explore the potential applications of N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel in these areas.
Conclusion:
N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel is a useful reagent in scientific research for its various applications in peptide synthesis and the preparation of amide derivatives. It has several advantages for lab experiments but also has some limitations. Further research is needed to explore the potential applications of N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel in the synthesis of new biologically active compounds and in the study of the structure and function of proteins and enzymes.

Synthesis Methods

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel can be synthesized using various methods. One of the most common methods is the reaction of cyclohexylamine with tert-butyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamidel.

properties

Product Name

N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-tert-butyl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)21-16(22)13-9-11-15(12-10-13)20-17(23)19-14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23)

InChI Key

LTTHTUSPBKBHIH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.